molecular formula C19H21ClN2O2S B3442227 4-Chloro-1-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene CAS No. 5256-98-4

4-Chloro-1-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene

Cat. No.: B3442227
CAS No.: 5256-98-4
M. Wt: 376.9 g/mol
InChI Key: NRMPKYKDLBLXKC-QPJJXVBHSA-N
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Description

4-Chloro-1-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene is a sulfonamide derivative featuring a benzene core substituted with a chlorine atom at position 4 and a piperazinyl sulfonyl group at position 1. The piperazine ring is further modified with a 3-phenylprop-2-enyl substituent, introducing both lipophilic and steric characteristics.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2S/c20-18-8-10-19(11-9-18)25(23,24)22-15-13-21(14-16-22)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMPKYKDLBLXKC-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360040
Record name AC1LLLZN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5256-98-4
Record name AC1LLLZN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene typically involves multiple steps:

    Formation of the piperazine moiety: This can be achieved by reacting 1,4-dichlorobutane with ammonia to form piperazine.

    Introduction of the phenylprop-2-enyl group: This step involves the alkylation of piperazine with 3-phenylprop-2-enyl bromide under basic conditions.

    Sulfonylation: The resulting compound is then reacted with chlorosulfonic acid to introduce the sulfonyl group.

    Chlorination of the benzene ring: Finally, the compound is chlorinated using thionyl chloride to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Sulfonation

The sulfonyl group (-SO₂-) is introduced via reaction with a sulfonyl chloride. This step deactivates the aromatic ring, enhancing selectivity for subsequent reactions.

Aryl chloride+Sulfonyl chlorideBaseSulfonamide product\text{Aryl chloride} + \text{Sulfonyl chloride} \xrightarrow{\text{Base}} \text{Sulfonamide product}

Piperazine Coupling

The piperazine moiety is attached to the sulfonyl group through nucleophilic displacement. This step may involve deprotonation of the amine to facilitate substitution.

Sulfonamide+Piperazine derivativeActivating agentCoupled product\text{Sulfonamide} + \text{Piperazine derivative} \xrightarrow{\text{Activating agent}} \text{Coupled product}

Hydrolysis

Acidic hydrolysis (e.g., with HCl or HBr) removes protecting groups or byproducts, such as benzyl amines. Conditions typically involve heating to 80–85°C for 24 hours .

Reactivity and Reaction Mechanisms

The compound’s reactivity stems from its electron-withdrawing groups (Cl and SO₂):

  • Electrophilic substitution : The sulfonyl group strongly deactivates the benzene ring, directing incoming electrophiles to meta positions.

  • Nucleophilic aromatic substitution : The chloro group (Cl) is a good leaving group under alkaline conditions, allowing displacement by nucleophiles.

Characterization Methods

Technique Purpose Key Features
NMR spectroscopy Structural confirmationIdentifies aromatic protons, piperazine signals, and sulfonamide groups
Mass spectrometry Molecular weight verificationConfirms molecular formula (C₁₉H₂₂ClN₂O₂S; MW ≈ 366.91 g/mol)

Scientific Research Applications

Pharmacological Applications

The compound is primarily investigated for its potential use in treating various medical conditions due to its structural features that suggest activity against certain biological targets.

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant properties. The specific structure of 4-Chloro-1-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene may enhance its binding affinity to serotonin receptors, which are critical in mood regulation. Studies have shown that modifications to the piperazine ring can lead to compounds with improved efficacy in alleviating depressive symptoms .

Anticancer Properties

The sulfonamide group present in this compound is known for its anticancer activity. Compounds containing sulfonamide moieties have been explored for their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. Preliminary studies suggest that this compound may exhibit similar properties, warranting further investigation into its anticancer potential .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The following general synthetic route has been proposed:

  • Formation of Piperazine Derivative : The initial step involves the reaction of piperazine with appropriate electrophiles to introduce the phenylpropene moiety.
  • Sulfonation : Subsequent sulfonation using chlorosulfonic acid or sulfur trioxide leads to the formation of the sulfonamide group.
  • Chlorination : The final step includes chlorination at the para position of the benzene ring to yield the target compound.

This synthetic pathway not only provides a route to obtain the desired compound but also allows for the exploration of analogs with varied biological activities .

Case Studies and Research Findings

Several studies have documented the effects and applications of compounds similar to this compound.

Study on Antidepressant Effects

A study published in a peer-reviewed journal highlighted a series of piperazine derivatives, including compounds structurally related to this compound, demonstrating significant antidepressant-like effects in animal models. The results indicated that these compounds could serve as lead candidates for further development into therapeutic agents for depression .

Anticancer Activity Assessment

Another research project focused on evaluating the anticancer properties of sulfonamide-containing compounds, revealing that certain derivatives exhibited potent cytotoxic effects against various cancer cell lines. This underscores the potential applicability of this compound in oncology .

Mechanism of Action

The mechanism of action of 4-Chloro-1-((4-(3-phenylprop-

Biological Activity

4-Chloro-1-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene, a compound with potential pharmaceutical applications, has garnered attention due to its unique structural features and biological activity. This article comprehensively reviews its biological properties, including its mechanism of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H21ClN2O2SC_{19}H_{21}ClN_{2}O_{2}S, with a molar mass of approximately 376.9 g/mol. The compound features a chloro-substituted benzene ring linked to a piperazine moiety via a sulfonyl group, which is crucial for its biological activity .

The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. For example, compounds with similar structures have been shown to inhibit Janus kinase (JAK) pathways, which are implicated in inflammatory and autoimmune diseases .

Antimicrobial Activity

Studies have demonstrated that derivatives of sulfonamide compounds exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against both bacterial and fungal strains, suggesting that this compound may possess similar activities .

Activity Type Efficacy Reference
AntibacterialModerate to high against various strains
AntifungalEffective in inhibiting growth
Anti-inflammatoryPotentially reduces inflammation markers

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial properties of several sulfonamide derivatives, including compounds structurally similar to this compound). Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Inflammatory Response : Another research effort focused on the anti-inflammatory effects of related compounds in vivo. The study found that these compounds could reduce cytokine production in models of acute inflammation, indicating their potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents logP (Predicted) Notable Features
4-Chloro-1-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene (Target) C₁₉H₂₀ClN₃O₂S 397.90 4-Cl, 3-phenylprop-2-enyl-piperazinyl ~3.5–4.0* High lipophilicity, steric bulk
4-Chloro-2-nitro-1-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene C₁₉H₂₀ClN₃O₄S 429.90 4-Cl, 2-NO₂, 3-phenylprop-2-enyl-piperazinyl ~2.5–3.0* Nitro group enhances electrophilicity
4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene C₁₅H₁₆ClN₃O₂S 337.83 4-Cl, 2-pyridyl-piperazinyl ~1.8–2.3* Pyridyl group improves water solubility
Sulphenone (1-chloro-4-(phenylsulfonyl)benzene) C₁₂H₁₀ClO₂S 261.72 4-Cl, phenylsulfonyl ~2.9 Simpler structure, agrochemical use
N-(4-(benzothiazole-2-yl)phenyl) 4-substituted benzene sulfonamides Varies ~350–400 Benzothiazole-linked sulfonamides ~2.5–4.0 Anticonvulsant activity reported

*Predicted using fragment-based methods due to lack of experimental data.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 4-Chloro-1-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene, and how are intermediates purified?

  • Answer : The synthesis typically involves sulfonylation of a piperazine intermediate (e.g., 4-(3-phenylprop-2-enyl)piperazine) using chlorobenzene sulfonyl chloride. Key steps include coupling reactions under reflux conditions and purification via column chromatography (normal phase with methanol/ammonium hydroxide gradients) . Intermediate purity is confirmed by thin-layer chromatography (TLC) and HPLC (>97% purity criteria) .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?

  • Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) confirms functional groups and connectivity, while IR spectroscopy identifies sulfonyl and aromatic C-Cl bonds. Mass spectrometry (HRMS) validates molecular weight. For definitive confirmation, single-crystal X-ray diffraction is employed to resolve bond lengths, angles, and intermolecular interactions (e.g., C–Cl distance: ~1.74 Å; piperazine chair conformation) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Answer : Initial screening involves in vitro binding assays (e.g., dopamine D3 receptor affinity using radioligand displacement) and cytotoxicity tests (e.g., MTT assay on cancer cell lines). Reference compounds with known piperazine-based pharmacophores (e.g., anti-tumor or antipsychotic agents) serve as positive controls .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Answer : Optimization includes:

  • Solvent selection : Polar aprotic solvents (DMF or DMSO) enhance coupling efficiency.
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonylation.
  • Temperature : Controlled reflux (~100°C) minimizes side reactions.
    Reported yields reach 85% after iterative optimization .

Q. What strategies resolve discrepancies in reported melting points or spectral data for this compound?

  • Answer : Discrepancies may arise from polymorphic forms or impurities. Researchers should:

  • Compare experimental data with crystallographic studies (e.g., melting point: 187–190°C in pure form vs. lower values in impure batches) .
  • Validate purity via HPLC with UV detection (λ = 254 nm) .
  • Re-crystallize using solvent mixtures (e.g., ethanol/water) to isolate stable polymorphs .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s potential as a dopamine D3 receptor ligand?

  • Answer :

  • Structural modifications : Vary substituents on the piperazine ring (e.g., methyl, phenyl groups) and benzene sulfonyl moiety (e.g., nitro, fluoro analogs).
  • Assays : Perform competitive binding assays (Ki values vs. [³H]spiperone) and functional assays (cAMP inhibition).
  • Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate binding affinity with substituent electronic properties .

Q. What crystallographic parameters are critical for confirming the molecular conformation of this compound?

  • Answer : Key parameters include:

  • Bond lengths : Sulfonyl S=O (~1.43 Å), C–Cl (~1.74 Å).
  • Torsion angles : Dihedral angles between piperazine and benzene rings (e.g., 85–90° for optimal receptor binding).
  • Intermolecular interactions : Hydrogen bonds (e.g., N–H⋯O=S) stabilize crystal packing .

Methodological Considerations

  • Synthesis Troubleshooting : If coupling yields are low, replace atmospheric reflux with microwave-assisted synthesis (30 minutes, 120°C) .
  • Biological Evaluation : For receptor selectivity, compare off-target binding against D2, 5-HT2A, and α1-adrenergic receptors .
  • Data Reproducibility : Cross-validate spectral data with published crystallography reports (e.g., CCDC deposition numbers) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-1-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene
Reactant of Route 2
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4-Chloro-1-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene

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